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molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B135607 3-Chlorophenol CAS No. 108-43-0

3-Chlorophenol

Cat. No. B135607
M. Wt: 128.55 g/mol
InChI Key: HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Patent
US04766253

Procedure details

80 g (1 mol) of 50% sodium hydroxide are added to a solution of 128.1 g (1 mol) of 3-chlorophenol in 1325 g (9 mol) of 1,4-dichlorobenzene and 27 g (0.3 mol) of dimethylacetamide.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
128.1 g
Type
reactant
Reaction Step One
Quantity
1325 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15](Cl)=[CH:14][CH:13]=1.CC(N(C)C)=O>>[CH:8]1[CH:9]=[C:4]([Cl:3])[CH:5]=[C:6]([O:10][C:15]2[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=2)[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
128.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
1325 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
Quantity
27 g
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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